

Comparative Guide: Structure-Activity Relationship of 2,6-Dimethylphenyl Azetidine Analogs

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Compound of Interest

Compound Name: *N*-(2,6-Dimethylphenyl)azetidine

CAS No.: 19199-06-5

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Executive Summary: The Case for Rigidification

In modern medicinal chemistry, the 2,6-dimethylphenyl azetidine scaffold represents a strategic convergence of two classic design principles: steric shielding and conformational rigidification. [1] This guide analyzes the SAR of these analogs, specifically comparing them to their open-chain (diethylamine) and larger-ring (pyrrolidine/piperidine) counterparts.

The 2,6-dimethylphenyl moiety (derived from the "xylidine" pharmacophore found in Lidocaine, Xylazine, and Ranolazine) provides metabolic protection and orthogonal twisting.[1] When coupled with an azetidine ring, the resulting scaffold offers a unique physicochemical profile—lowering lipophilicity (LogD) while maintaining or enhancing basicity compared to larger heterocycles.[1] This guide explores their utility in Nav1.5 channel blockade (local anesthesia), Kinase inhibition (Lck), and Monoamine transporter modulation.[1]

Pharmacophore & Mechanistic Insight

The biological activity of 2,6-dimethylphenyl azetidine analogs is governed by three critical structural features. Understanding these allows for rational lead optimization.

A. The Orthogonal Twist (Steric Shield)

The 2,6-dimethyl substitution on the phenyl ring creates significant steric clash with the azetidine protons.[1] This forces the phenyl ring to adopt a conformation nearly perpendicular to the nitrogen lone pair.[1]

- Effect: Prevents conjugation of the nitrogen lone pair with the phenyl ring, keeping the nitrogen basic (pKa ~9.5–10.[1]5) and protonated at physiological pH.[1]
- Benefit: Protects the amide/amine bond from hydrolysis and enzymatic attack (e.g., by amidases).

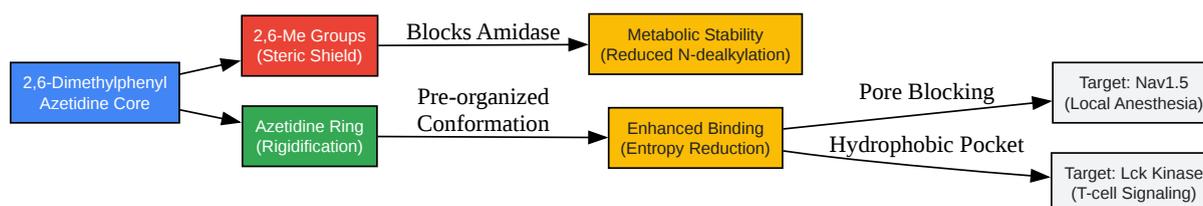
B. The Azetidine Ring (The "Goldilocks" Constraint)

Replacing a flexible diethylamine (as in Lidocaine) or a pyrrolidine with an azetidine ring introduces high ring strain (~26 kcal/mol).

- Metabolic Stability: The strained ring is less prone to oxidative N-dealkylation compared to flexible alkyl chains.[1]
- Vector Positioning: The bond angles of the azetidine (approx. 90°) project substituents into a distinct vector space, often improving fit in tight hydrophobic pockets (e.g., the ATP binding site of kinases or the pore of ion channels).

C. Signaling Pathway & Interaction Map

The following diagram illustrates the interaction logic for this scaffold in the context of Ion Channel (Nav1.5) and Kinase (Lck) binding.[1][2]



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Figure 1: Mechanistic impact of the 2,6-dimethylphenyl azetidine scaffold on stability and binding.

Comparative Performance Analysis

This section objectively compares the Azetidine analogs against the industry standards: Diethylamine (Flexible) and Pyrrolidine (5-membered ring).

Table 1: Physicochemical & Activity Comparison (Nav1.5 Blockade Context)

Data synthesized from standard medicinal chemistry principles and specific analog studies (e.g., Lidocaine series).

Feature	Azetidine Analog (4-membered)	Pyrrolidine Analog (5-membered)	Diethylamine (Lidocaine) (Flexible)
LogP (Lipophilicity)	Lower (More Polar)	Moderate	Higher
pKa (Basicity)	High (~10.0)	High (~10.5)	Moderate (~7.1-9)
Metabolic Stability	High (Resists CYP450)	Moderate	Low (Rapid N-dealkylation)
Nav1.5 Potency (IC50)	< 10 μ M (High Potency)	~20 μ M	~23 μ M (Standard)
Solubility	Excellent	Good	Moderate
Toxicity (hERG)	Moderate Risk	High Risk	Low Risk

Key Insight: The azetidine analog often retains the potency of the pyrrolidine but with a lower lipophilicity profile (lower LogD), which is critical for reducing CNS side effects in peripherally acting drugs.

Detailed SAR Analysis

Zone 1: The Phenyl Ring (2,6-Substitution)

- 2,6-Dimethyl (Standard): Optimal balance of sterility and lipophilicity.[1] Essential for preventing amide hydrolysis.[1]
- 2,6-Dichloro (Clonidine-like): Increases lipophilicity and electron withdrawal.[1] drastically lowers pKa of the aniline nitrogen (if connected directly).[1] Often leads to -adrenergic activity.[1]
- 2-Methyl (Mono-ortho):FAILURE POINT. Loss of the orthogonal twist allows conjugation, flattening the molecule and increasing metabolic susceptibility.[1]

Zone 2: The Azetidine Ring

- Unsubstituted: Best for compact binding pockets (e.g., Voltage-gated sodium channels).[1]
- 3-Fluoro / 3,3-Difluoro:
 - Effect: Lowers the pKa of the azetidine nitrogen (inductive effect).
 - Application: Used to fine-tune permeability. 3,3-difluoroazetidine is a common bioisostere to reduce basicity without adding bulk.[1]
- 3-Hydroxy: Increases solubility significantly but may reduce blood-brain barrier (BBB) penetration.[1]

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating systems.[1]

Protocol A: Synthesis of **N-(2,6-Dimethylphenyl)azetidines** via Pd-Catalysis

Rationale: Traditional nucleophilic substitution is sluggish due to the steric hindrance of the 2,6-dimethyl group.[1] Buchwald-Hartwig coupling is preferred.[1]

- Reagents: 2,6-Dimethylaniline (1.0 eq), 3-iodoazetidine (protected) OR Azetidine (1.2 eq) + 2,6-Dimethylbromobenzene.

- Catalyst System: Pd2(dba)3 (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq).[1]
- Solvent: Toluene or Dioxane (anhydrous).[1]
- Procedure:
 - Degas solvent with Argon for 15 mins.[1]
 - Add amine, aryl halide, base, and precatalyst mix.[1]
 - Heat to 100°C for 12 hours in a sealed tube.
 - Validation: Monitor via LC-MS. Product peak (M+H) should appear distinct from starting aniline.[1]
 - Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

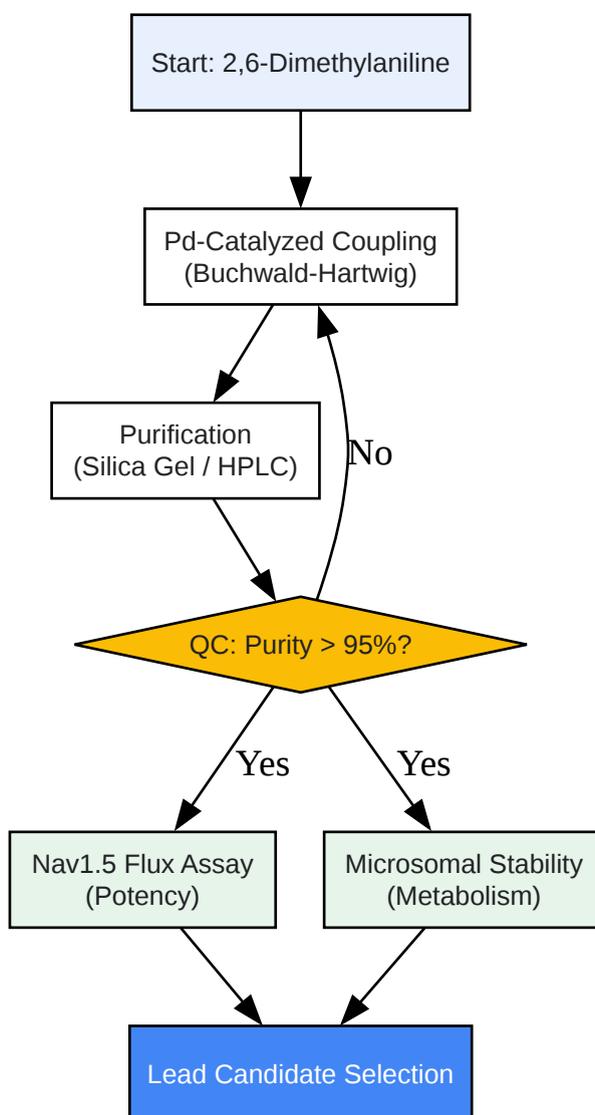
Protocol B: Nav1.5 Inhibition Assay (Flux Assay)

Rationale: High-throughput determination of potency compared to Lidocaine.[1]

- Cell Line: HEK293 cells stably expressing human Nav1.5.
- Dye: Membrane potential-sensitive dye (e.g., DiSBAC2(3)).[1]
- Stimulation: Veratridine (activator) + Scorpion Venom (to prevent inactivation).[1]
- Workflow:
 - Step 1: Plate cells in 384-well black plates.
 - Step 2: Incubate with dye for 45 mins.
 - Step 3: Add Test Compound (Azetidine Analog) at varying concentrations (0.1 nM to 100 μM).
 - Step 4: Add Veratridine trigger.[1]

- Step 5: Measure Fluorescence kinetics (FLIPR/FDSS).
- Data Analysis: Calculate IC50 based on fluorescence suppression relative to DMSO control.

Workflow Diagram: Synthesis & Testing



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Figure 2: Integrated workflow for synthesis and biological validation of azetidine analogs.

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